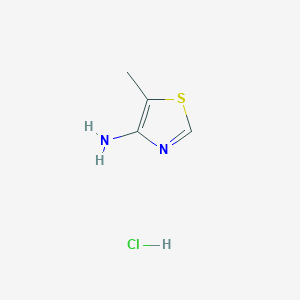

5-甲基-1,3-噻唑-4-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methyl-1,3-thiazol-4-amine hydrochloride is a derivative of thiazole . Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The term ‘thiazole’ also refers to a large family of derivatives .

Synthesis Analysis

Thiazole motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Chemical Reactions Analysis

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The thiazole ring is notable as a component of the vitamin thiamine (B1) .Physical And Chemical Properties Analysis

Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学研究应用

分子结构和合成

- 实验和理论研究:一项专注于相关化合物分子和电子结构的研究,展示了 1H-NMR、13C-NMR、IR 和 X 射线衍射等实验表征。Hartree-Fock (HF) 和密度泛函理论 (DFT) 等理论计算被用来理解分子的几何形状、振动频率和电子性质,突出了化合物的构象灵活性与电子相互作用 (Özdemir 等,2009)。

生物活性

- 抗增殖和抗菌特性:合成了源自 1,3,4-噻二唑化合物的席夫碱,以研究其生物活性,包括 DNA 保护能力和抗菌作用。值得注意的是,一些化合物对特定的癌细胞系和表皮葡萄球菌表现出很强的活性,表明了潜在的治疗应用 (Gür 等,2020)。

材料科学

- 液晶和阻燃分子:进行了基于含有席夫碱和酰胺连接单元的环三磷腈核合成新型液晶和阻燃分子的研究。本研究旨在了解分子结构与液晶行为和阻燃性等性质之间的关系,表明该化合物在先进材料应用中的潜力 (Jamain 等,2020)。

化学合成

- 用于 CO2 固定化的噻唑鎓卡宾催化剂:探索了使用源自维生素 B1 的噻唑鎓卡宾催化剂,以使用 CO2 作为碳源对胺进行 N-甲酰化和 N-甲基化。这种方法对于以可持续的方式合成药物和天然产物具有重要意义,展示了在催化过程中使用 5-甲基-1,3-噻唑-4-胺盐酸盐的潜力 (Das 等,2016)。

作用机制

Target of Action

Thiazole derivatives have been known to interact with various biological targets such as enzymes and receptors .

Mode of Action

For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 5-Methyl-1,3-thiazol-4-amine hydrochloride.

Result of Action

Thiazole derivatives have been reported to have various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the chemical environment could potentially influence their action .

未来方向

Thiazoles have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazole derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

生化分析

Biochemical Properties

The thiazole ring in 5-Methyl-1,3-thiazol-4-amine hydrochloride is highly reactive due to the presence of an acidic proton at C-2 This allows the compound to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

. The specific effects of 5-Methyl-1,3-thiazol-4-amine hydrochloride on cell function, signaling pathways, gene expression, and cellular metabolism need to be investigated.

Molecular Mechanism

The molecular mechanism of action of 5-Methyl-1,3-thiazol-4-amine hydrochloride is not well-understood. Thiazoles are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

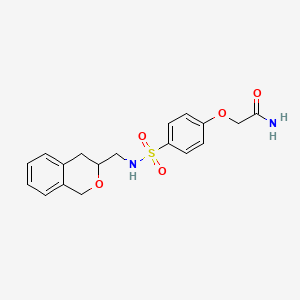

IUPAC Name |

5-methyl-1,3-thiazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c1-3-4(5)6-2-7-3;/h2H,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGXVLIPFRSMOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2931776.png)

![4-(tert-butyl)-N-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)benzamide](/img/structure/B2931786.png)

![2-(benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide](/img/structure/B2931793.png)

![N-(2,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2931794.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2931795.png)